2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-
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Overview
Description
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)- is a complex organic compound with a unique structure that includes a dioxane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)- typically involves the formation of the dioxane ring followed by the introduction of the methoxyphenyl group. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)- exerts its effects involves its interaction with specific molecular targets. The dioxane ring and methoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Similar structure but lacks the dioxane ring.
4-Methoxybenzylacetone: Contains the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
The presence of both the dioxane ring and the methoxyphenyl group in 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)- makes it unique compared to similar compounds
Properties
CAS No. |
652986-44-2 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3S)-3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]butan-2-one |
InChI |
InChI=1S/C15H20O4/c1-10(11(2)16)14-8-9-18-15(19-14)12-4-6-13(17-3)7-5-12/h4-7,10,14-15H,8-9H2,1-3H3/t10-,14-,15-/m1/s1 |
InChI Key |
XJCDXBHPQPBBTK-VCTAVGKDSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCO[C@H](O1)C2=CC=C(C=C2)OC)C(=O)C |
Canonical SMILES |
CC(C1CCOC(O1)C2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
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